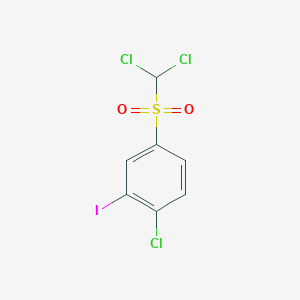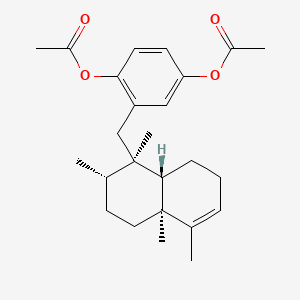
Diacetylavarol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetylavarol is a natural compound derived from marine sponges, specifically from the species Dysidea avara. It belongs to the class of sesquiterpene quinones, which are known for their diverse biological activities. This compound has garnered significant attention due to its cytotoxic and antiproliferative properties, making it a promising candidate for anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diacetylavarol typically involves the acetylation of avarol, a naturally occurring sesquiterpene hydroquinone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure selective acetylation at the desired positions .
Industrial Production Methods
advancements in marine biotechnology and sustainable harvesting practices are being explored to ensure a steady supply of this compound for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Diacetylavarol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form avarone, another bioactive compound.
Reduction: Reduction of this compound can yield avarol, the parent compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Avarone
Reduction: Avarol
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Potential use in the development of new pharmaceuticals and as a lead compound for drug discovery
Mechanism of Action
Diacetylavarol exerts its effects primarily through the induction of apoptosis in cancer cells. It targets the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases, which are crucial for the execution of apoptosis. Additionally, this compound has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Avarol: The parent compound of diacetylavarol, known for its antioxidant and anticancer properties.
Avarone: An oxidized form of avarol with similar biological activities.
Illimaquinone: Another sesquiterpene quinone with cytotoxic properties.
Nakijiquinone: A marine-derived quinone with anticancer potential.
Bolinaquinone: Known for its anti-inflammatory and anticancer activities
Uniqueness
This compound stands out due to its dual acetyl groups, which enhance its lipophilicity and potentially improve its cellular uptake and bioavailability. This structural modification also contributes to its unique biological activities compared to its parent compound, avarol .
Properties
CAS No. |
61187-44-8 |
|---|---|
Molecular Formula |
C25H34O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-acetyloxyphenyl] acetate |
InChI |
InChI=1S/C25H34O4/c1-16-8-7-9-23-24(16,5)13-12-17(2)25(23,6)15-20-14-21(28-18(3)26)10-11-22(20)29-19(4)27/h8,10-11,14,17,23H,7,9,12-13,15H2,1-6H3/t17-,23+,24+,25+/m0/s1 |
InChI Key |
JZVUBOIVLRRPJN-GXIQQZJTSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)OC(=O)C)OC(=O)C)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)OC(=O)C)CCC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


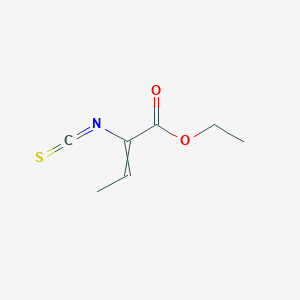
![3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid](/img/structure/B14590742.png)
![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)
![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
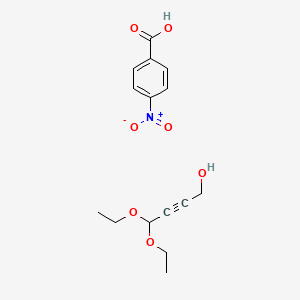
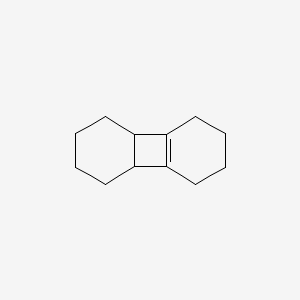
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)
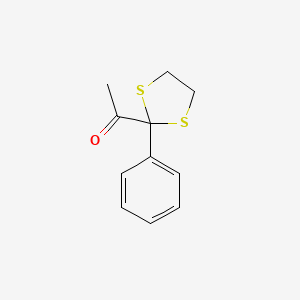

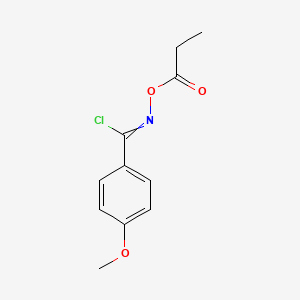
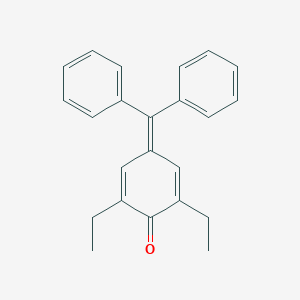
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)

